BAY 87-2243 is a small molecule originally identified as a potential inhibitor of hypoxia-inducible factor-1α (HIF-1α) [, , ]. It has been primarily investigated for its antitumor activity in preclinical models of various cancers, including lung, colorectal, pancreatic, prostate, melanoma, and leukemia [, , , , , , , , , , , ]. Research has revealed its ability to inhibit mitochondrial complex I (CI), a key enzyme in the mitochondrial respiratory chain, leading to further exploration of its potential in cancer treatment [, , , , ].
BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-inducible factor-1, a transcription factor that plays a critical role in tumor development, progression, and resistance to chemotherapy and radiotherapy. The compound was identified through high-throughput screening of a small molecule library targeting the hypoxia-inducible factor pathway. It has shown significant antitumor activity, particularly in non-small cell lung cancer cell lines.
BAY 87-2243 was developed by Bayer Pharma AG and falls under the classification of small molecule inhibitors. It specifically targets hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels. The compound is derived from a class of aminoalkyl-substituted compounds that inhibit hypoxia-induced gene expression at low nanomolar concentrations .
BAY 87-2243 is synthesized through a multi-step chemical process that involves medicinal chemistry optimization for potency and physicochemical properties. The synthesis follows the procedures outlined in the International Patent Application Publication Number WO 2010/054763. The compound is prepared as a stock solution in dimethyl sulfoxide and diluted for various biological assays. In vivo formulations involve a mixture of ethanol, solutol, and water .
BAY 87-2243 primarily acts by inhibiting mitochondrial complex I activity. This inhibition leads to reduced levels of hypoxia-inducible factor proteins under hypoxic conditions, effectively blocking the transcriptional activation of target genes associated with tumor growth and survival. The compound shows no significant effects on other mitochondrial complexes, indicating its specificity .
The compound's effectiveness was demonstrated through various assays, including luciferase reporter assays under hypoxic conditions and Western blot analyses to quantify protein levels of hypoxia-inducible factors and their target genes .
The mechanism of action for BAY 87-2243 involves several key processes:
While specific physical and chemical properties such as melting point or solubility are not detailed in the sources, it is noted that BAY 87-2243 has limited solubility, which can be enhanced through warming or sonication before use in biological assays.
BAY 87-2243 has significant applications in cancer research due to its ability to inhibit tumor growth by targeting the hypoxia-inducible factor pathway. Its antitumor efficacy has been demonstrated in preclinical models, particularly in non-small cell lung cancer xenografts where it reduced tumor weight and expression levels of key hypoxia-inducible factor target genes without apparent toxicity .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2